![molecular formula C16H15ClN2O3S B2930045 4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide CAS No. 941974-57-8](/img/structure/B2930045.png)
4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide
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Overview
Description
Benzamides, which “4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide” is a type of, are a class of compounds containing a benzamide moiety . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Synthesis Analysis
While specific synthesis information for “4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide” is not available, benzamides can generally be synthesized through direct condensation of carboxylic acids and amines .Scientific Research Applications
Pharmaceutical Industry: Synthesis of Therapeutic Agents
The benzamide moiety is a significant component in the synthesis of various therapeutic agents. It is present in drugs such as loperamide, acetaminophen, and atorvastatin, which are used for treatments ranging from diarrhea to cholesterol management . The compound’s role in the synthesis of these agents is crucial due to its structural versatility and reactivity, which allows for the creation of a wide range of pharmacologically active substances.
Green Chemistry: Eco-Friendly Synthesis
The synthesis of benzamide derivatives, including 4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide , can be achieved through green chemistry approaches. One method involves the condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This process is eco-friendly, efficient, and produces high yields, making it an attractive option for sustainable industrial practices .
Antimicrobial and Antifungal Applications
Benzamide derivatives exhibit significant antimicrobial and antifungal activities. Research has shown that certain benzamide compounds, including those related to 4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide , have been effective against various microbial strains. This makes them potential candidates for the development of new antimicrobial agents .
Antioxidant Properties
The antioxidant capacity of benzamide derivatives is another area of interest. These compounds have been tested for their ability to act as antioxidants, which is essential in preventing oxidative stress-related diseases. The phosphomolybdenum test is one method used to evaluate the total antioxidant capacity of these compounds .
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be part of its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as solubility could influence its action and efficacy .
properties
IUPAC Name |
4-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c17-13-4-2-12(3-5-13)16(20)18-14-6-8-15(9-7-14)19-10-1-11-23(19,21)22/h2-9H,1,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSSQFJQTRMTHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide |
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